molecular formula C11H17N3O4 B11083167 3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

Cat. No.: B11083167
M. Wt: 255.27 g/mol
InChI Key: ODIZRZKFOUMOQL-UHFFFAOYSA-N
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Description

3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[331]non-6-ene is a complex organic compound belonging to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The specific structure of 3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene typically involves a multi-step process. One common method includes the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce nitroso compounds.

Scientific Research Applications

3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bicyclic structure allows for specific binding interactions with biological molecules. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[331]non-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

IUPAC Name

3,8,9-trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene

InChI

InChI=1S/C11H17N3O4/c1-8-4-5-10(13(15)16)6-12(3)7-11(8,9(10)2)14(17)18/h4-5,8-9H,6-7H2,1-3H3

InChI Key

ODIZRZKFOUMOQL-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2(CN(CC1(C2C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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